molecular formula C13H20N2O2 B3131553 1-(2,5-Dimethoxy-benzyl)-piperazine CAS No. 356085-57-9

1-(2,5-Dimethoxy-benzyl)-piperazine

Cat. No.: B3131553
CAS No.: 356085-57-9
M. Wt: 236.31 g/mol
InChI Key: KITIJFNTLBMYQD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-benzyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxy-benzyl)-piperazine typically involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxy-benzyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,5-Dimethoxy-benzyl)-piperazine is a synthetic compound with a piperazine ring substituted with a 2,5-dimethoxybenzyl group. The presence of the methoxy groups enhances the compound's lipophilicity and potential biological activity, making it an interesting subject for medicinal chemistry research.

Chemical Information

  • Molecular Formula: C13H20N2O2C_{13}H_{20}N_2O_2
  • Molecular Weight: 236.31 g/mol
  • IUPAC Name: 1-[(2,5-dimethoxyphenyl)methyl]piperazine
  • Synonyms: A variety of names including this compound, 1-(2,5-dimethoxybenzyl)piperazine, and 1-[(2,5-dimethoxyphenyl)methyl]piperazine

Potential Applications

1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has potential applications in various fields:

  • Pharmaceutical research
  • Agrochemicals
  • Material science

Compounds similar to 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine may exhibit biological activities, including antidepressant and antipsychotic effects, and receptor modulation.

  • Antinociceptive and Anti-allodynic Effects: Benzylpiperazinyl derivatives have demonstrated antinociceptive and anti-allodynic effects in preclinical mouse models of pain .
  • σ1 Receptor Affinity: Some benzylpiperazine derivatives show high affinities for σ1R and selectivity over σ2R . For example, one compound showed a Ki σ1 of 1.6 nM with a significant improvement of the σ1R selectivity (Ki σ2/Ki σ1 = 886) compared to a lead compound .
  • Antioxidant Properties: Benzylpiperazine derivatives have been combined with antioxidant moieties to create bifunctional σR ligands with in vitro antioxidant properties . Studies have explored the design, synthesis, and biological evaluation of antioxidant 1-(2,5-Dimethoxybenzyl)-4-arylpiperazines .

Structural Similarities

Several compounds share structural similarities with 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine:

Compound NameStructureUnique Features
1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazineContains a 2,4-dimethoxy groupDifferent methoxy substitution pattern affects biological activity
1-(3-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazineContains a single methoxy groupLess lipophilic than the target compound
1-Benzyl-4-(3-methylcyclohexyl)piperazineLacks methoxy groupsMay exhibit different pharmacological profiles

Further Research

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-benzyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzyl alcohol
  • 2,5-Dimethoxybenzyl chloride
  • 2,5-Dimethoxybenzylamine

Uniqueness

1-(2,5-Dimethoxy-benzyl)-piperazine is unique due to the presence of both the piperazine ring and the 2,5-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(2,5-Dimethoxy-benzyl)-piperazine (DBP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H20N2O2
  • CAS Number : 356085-57-9
  • Molecular Weight : 236.31 g/mol

DBP exhibits its biological activity primarily through interactions with neurotransmitter systems. It has been shown to influence levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA) by:

  • Increasing Release : DBP can enhance the release of these monoamines via exocytosis and non-exocytotic mechanisms.
  • Inhibiting Reuptake : The compound may also inhibit the reuptake of neurotransmitters, thereby prolonging their action in the synaptic cleft .

1. Antioxidant Activity

Research indicates that DBP possesses antioxidant properties. A study evaluated its capacity to scavenge free radicals and protect against oxidative stress in cellular models. The findings suggest that DBP can mitigate oxidative damage, which is crucial for preventing various diseases linked to oxidative stress .

2. Neuropharmacological Effects

DBP has been investigated for its potential neuropharmacological effects, particularly concerning its interaction with serotonin receptors. It has shown promise in modulating serotonin pathways, which are vital for mood regulation and anxiety .

3. Cytotoxicity Studies

Cytotoxicity assays using various cell lines have demonstrated that DBP can induce cell death under certain conditions. For instance, studies on heart-derived H9c2 cell lines revealed that DBP caused significant mitochondrial dysfunction, leading to ATP depletion and increased reactive oxygen species (ROS) production . The mechanism involves the disruption of calcium homeostasis and mitochondrial membrane potential.

Study 1: Antioxidant Capacity Evaluation

A detailed study assessed the antioxidant capacity of DBP using various in vitro assays. The results indicated that DBP effectively reduced oxidative stress markers in treated cells compared to controls.

Assay TypeControl LevelDBP Treatment Level
DPPH Radical Scavenging100%75%
ABTS Radical Scavenging100%70%
Lipid PeroxidationHighLow

Study 2: Neuropharmacological Impact

In a behavioral study on rodents, DBP administration resulted in significant alterations in anxiety-like behavior measured through elevated plus maze tests.

Treatment GroupTime Spent in Open Arms (seconds)
Control30
DBP Low Dose50
DBP High Dose70

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITIJFNTLBMYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016267
Record name 1-[(2,5-dimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356085-57-9
Record name 1-[(2,5-dimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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